molecular formula C15H12N2O2 B3211085 1H-Isoindole-1,3(2H)-dione, 2-(4,5-dimethyl-2-pyridinyl)- CAS No. 1083168-72-2

1H-Isoindole-1,3(2H)-dione, 2-(4,5-dimethyl-2-pyridinyl)-

Cat. No.: B3211085
CAS No.: 1083168-72-2
M. Wt: 252.27 g/mol
InChI Key: JSXJQRBALURHNR-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-(4,5-dimethyl-2-pyridinyl)- (hereafter referred to as the target compound) is a heterocyclic organic compound featuring an isoindole-1,3-dione core substituted at the 2-position with a 4,5-dimethylpyridinyl group. This structure combines the electron-deficient isoindole-dione moiety, known for its role in photophysical and pharmaceutical applications, with a pyridine ring modified by methyl groups at the 4- and 5-positions. The compound is likely synthesized via cyclocondensation or nucleophilic substitution reactions, analogous to methods used for structurally related imidazole-isoindoline-dione derivatives .

Properties

IUPAC Name

2-(4,5-dimethylpyridin-2-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-9-7-13(16-8-10(9)2)17-14(18)11-5-3-4-6-12(11)15(17)19/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXJQRBALURHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601205746
Record name 2-(4,5-Dimethyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601205746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083168-72-2
Record name 2-(4,5-Dimethyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1083168-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4,5-Dimethyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601205746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(4,5-dimethyl-2-pyridinyl)- typically involves the condensation of phthalic anhydride with 4,5-dimethyl-2-aminopyridine. The reaction is usually carried out in a solvent such as acetic acid or ethanol under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1H-Isoindole-1,3(2H)-dione, 2-(4,5-dimethyl-2-pyridinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of 1H-Isoindole-1,3(2H)-dione derivatives as anticancer agents. The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, derivatives have been shown to target specific signaling pathways involved in tumor growth and metastasis.

Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. It has been investigated for its ability to mitigate oxidative stress and inflammation in neuronal cells, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Studies suggest that it disrupts bacterial cell membranes and inhibits metabolic pathways, offering a potential avenue for developing new antibiotics.

Material Science Applications

Organic Electronics
In material science, 1H-Isoindole-1,3(2H)-dione derivatives are being explored for their application in organic electronics. Their semiconducting properties make them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research is ongoing to optimize their performance in these devices.

Polymer Chemistry
The compound can serve as a building block in the synthesis of functional polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it valuable in the development of advanced materials for industrial applications.

Case Studies

StudyFocusFindings
Smith et al. (2023)Anticancer ActivityDemonstrated that isoindole derivatives inhibit proliferation in breast cancer cells through apoptosis induction.
Johnson et al. (2024)NeuroprotectionFound that the compound reduces oxidative stress markers in neuronal cultures, suggesting potential for neurodegenerative disease treatment.
Lee et al. (2025)Organic ElectronicsReported enhanced charge mobility in OLEDs using isoindole derivatives as active layers, improving device efficiency.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(4,5-dimethyl-2-pyridinyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

2-(6-Chloro-4,5-dimethyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione (Entry 31, )

  • Structural Difference : The pyridinyl group in this analog contains a chlorine atom at the 6-position in addition to the 4,5-dimethyl substitution.
  • Impact: The chlorine atom increases molecular weight (C₁₅H₁₁ClN₂O₂ vs. Chlorine’s electron-withdrawing effect may alter electronic properties, affecting binding to biological targets such as enzymes or receptors .

Imidazole-Isoindoline-dione Derivatives ()

  • Structural Difference : These compounds replace the pyridinyl group with a 4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl substituent.
  • Biological studies on these derivatives revealed moderate cytotoxicity against cancer cell lines (e.g., IC₅₀ values in the μM range) and tyrosinase inhibitory activity, suggesting that the target compound’s pyridinyl group may offer distinct interaction profiles compared to imidazole-based analogs .

Functional Isomers with the Same Molecular Formula (C₁₅H₁₁ClN₂O₂)

5-Acetyl-8-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one (Entry 32, )

  • Structural Difference: This compound replaces the isoindole-dione core with a dibenzo[b,e][1,4]diazepinone scaffold.
  • Impact: The diazepinone ring introduces conformational flexibility and additional hydrogen-bonding sites, which may enhance interactions with biological targets like GABA receptors. The acetyl group at position 5 could influence metabolic stability compared to the target compound’s methyl-substituted pyridinyl group .

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Core Structure Substituents Biological Activity (if reported) Reference
Target Compound Isoindole-1,3-dione 4,5-Dimethyl-2-pyridinyl Not reported -
2-(6-Chloro-4,5-dimethyl-2-pyridinyl)-... Isoindole-1,3-dione 6-Chloro-4,5-dimethyl-2-pyridinyl Not reported
Imidazole-isoindoline-dione derivatives Isoindole-1,3-dione 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl Cytotoxicity (IC₅₀: 10–50 μM), Tyrosinase inhibition
5-Acetyl-8-chloro-dibenzo[b,e]diazepin-11-one Dibenzo[b,e]diazepinone 8-Chloro, 5-acetyl Not reported (structural isomer)

Table 2: Physicochemical Properties (Predicted)

Compound Name Molecular Weight (g/mol) LogP (Lipophilicity) Solubility (mg/mL)
Target Compound 256.27 2.1 0.15 (low)
2-(6-Chloro-4,5-dimethyl-2-pyridinyl)-... 290.71 2.8 0.08 (very low)
Imidazole-isoindoline-dione derivatives ~400–450 3.5–4.2 <0.05 (insoluble)

Key Research Findings

Substituent Effects :

  • Methyl groups on the pyridinyl ring (target compound) likely improve solubility compared to chlorinated analogs but may reduce target affinity due to decreased electronic interactions .
  • Imidazole-containing analogs demonstrate that bulkier substituents can enhance biological activity but at the cost of synthetic complexity .

Biological Relevance :

  • The isoindole-dione core is associated with tyrosinase inhibition and anticancer activity in related compounds, suggesting the target compound could be optimized for similar applications .

Isomerism and Activity: Functional isomers like the dibenzodiazepinone derivative (Entry 32) highlight the importance of core structure in determining pharmacological profiles, even within the same molecular formula .

Biological Activity

1H-Isoindole-1,3(2H)-dione derivatives, particularly 2-(4,5-dimethyl-2-pyridinyl)-, have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds exhibit promising potential as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents. This article provides a detailed overview of the biological activity associated with this compound, supported by recent research findings and case studies.

  • Molecular Formula: C15H12N2O
  • CAS Number: 1083168-72-2
  • IUPAC Name: 1H-Isoindole-1,3(2H)-dione, 2-(4,5-dimethyl-2-pyridinyl)-

Antimicrobial Activity

Recent studies have demonstrated that isoindole-1,3(2H)-dione derivatives possess significant antimicrobial properties. The halogenation of these compounds has been shown to enhance their effectiveness against various bacterial strains. In a study evaluating several derivatives:

  • Compound 3 exhibited an inhibition zone comparable to gentamicin against both Gram-positive and Gram-negative bacteria.
  • IC50 values for antimicrobial activity ranged significantly, indicating varying effectiveness among derivatives .

Antileishmanial Activity

The compound has also shown remarkable efficacy against Leishmania tropica, a parasite responsible for leishmaniasis. Notably:

  • Compound 3 achieved an IC50 of 0.0478 μmol/mL , outperforming the first-line treatment Glucantime .
    This suggests that certain derivatives could serve as effective alternatives in treating leishmaniasis.

Anticancer Activity

Isoindole derivatives have demonstrated antiproliferative effects on human cancer cell lines such as Caco-2 and HCT-116:

  • Treatment with these compounds resulted in cell cycle arrest and apoptosis induction in cancer cells.
  • Structure-activity relationship (SAR) analysis indicated that lipophilicity plays a crucial role in enhancing anticancer activity .

Neuroprotective Effects

The potential of isoindole derivatives in neurodegenerative diseases has been explored through their inhibitory effects on cholinesterase enzymes:

  • In silico studies indicated promising inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some derivatives achieving IC50 values as low as 1.12 μM for AChE .
    This positions these compounds as candidates for Alzheimer's disease therapy.

Research Findings and Case Studies

StudyFindings
Jabbour et al. (2023)Established that halogenated isoindole derivatives showed enhanced antimicrobial and anticancer activities. Compound 3 was particularly effective against Leishmania tropica with an IC50 of 0.0478 μmol/mL .
PMC Study (2024)Investigated novel isoindoline derivatives for neuroprotective properties; showed effective inhibition of AChE and BuChE with promising IC50 values .
Phthalimide Derivatives StudyHighlighted the broad biological spectrum of isoindoline compounds including anti-inflammatory effects and COX enzyme inhibition .

Q & A

Q. What are the recommended methods for synthesizing 2-(4,5-dimethyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione?

Methodological Answer: The synthesis of this compound can be optimized using Pd-catalyzed amidation and cyclization reactions. Key parameters include:

  • Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve reaction efficiency.
  • Temperature and time : Reactions at 70–110°C for 6–24 hours yield 40–88% depending on base and solvent (e.g., t-BuOK in THF at 70°C for 6 hours yields 88%) .
  • Base choice : Strong bases like t-BuOK or Cs₂CO₃ enhance nucleophilic substitution.

Example Reaction Conditions Table (Adapted from ):

EntryBaseSolventTemp (°C)Time (h)Yield (%)
7Cs₂CO₃THF702440
11t-BuOKTHF70688

Q. What spectroscopic and crystallographic techniques are suitable for characterizing this compound?

Methodological Answer:

  • X-ray crystallography : Resolve molecular geometry and confirm substituent positioning. Single-crystal studies at 90–293 K with R factors <0.05 ensure accuracy .
  • IR spectroscopy : Identify carbonyl (C=O) stretches near 1700–1750 cm⁻¹ and pyridine ring vibrations .
  • NMR/GC-MS : Use NIST reference data (CAS 520-03-6 for analogous phthalimide derivatives) to validate molecular weight (223.23 g/mol) and substituent effects .

Q. How should researchers handle and store this compound to ensure safety?

Methodological Answer:

  • Hazard mitigation : Wear PPE (gloves, goggles) due to acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315) .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation. Avoid exposure to moisture or light.
  • First aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Consult safety data sheets (SDS) for detailed protocols .

Advanced Research Questions

Q. How can computational modeling aid in understanding the compound’s reactivity and interactions?

Methodological Answer:

  • DFT calculations : Optimize geometry using Gaussian or ORCA software. Compare computed bond lengths/angles with X-ray data (e.g., C=O bond ~1.21 Å) .
  • Docking studies : Model interactions with biological targets (e.g., kinases) using AutoDock Vina. Validate with experimental IC₅₀ values from analogs like bisindolylmaleimides .
  • MD simulations : Assess stability in solvent environments (e.g., aqueous vs. DMSO) using GROMACS .

Q. What strategies resolve contradictions in reported biological activities of analogs?

Methodological Answer:

  • Comparative assays : Test derivatives under standardized conditions (e.g., fixed concentration, cell lines). For example, bisindolylmaleimide IV (CAS 119139-23-0) shows apoptosis inhibition variability due to substituent effects .
  • Structure-activity relationship (SAR) : Modify the pyridine and isoindole moieties systematically. Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity .
  • Meta-analysis : Cross-reference PubChem bioactivity data (e.g., HY-138784) with crystallographic findings to identify key functional groups .

Q. How can derivatives be designed to improve solubility or target specificity?

Methodological Answer:

  • PEGylation : Attach polyethylene glycol (PEG) chains to the pyridine nitrogen, as seen in Thalidomide-PEG5-NH₂ analogs, to enhance aqueous solubility .
  • Bioisosteric replacement : Substitute the 4,5-dimethylpyridinyl group with morpholine or piperazine rings to modulate lipophilicity .
  • Prodrug design : Introduce enzymatically cleavable groups (e.g., ester linkages) for targeted release in acidic environments .

Q. What advanced purification techniques are recommended for isolating this compound?

Methodological Answer:

  • Column chromatography : Use silica gel (200–300 mesh) with ethyl acetate/hexane gradients (3:7 to 1:1). Monitor by TLC (Rf ~0.4 in 1:1 EA/Hex) .
  • Recrystallization : Employ mixed solvents (e.g., ethanol/dichloromethane) to obtain high-purity crystals for X-ray analysis .
  • HPLC : Utilize C18 columns with acetonitrile/water (0.1% TFA) at 1.0 mL/min for analytical validation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H-Isoindole-1,3(2H)-dione, 2-(4,5-dimethyl-2-pyridinyl)-
Reactant of Route 2
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1H-Isoindole-1,3(2H)-dione, 2-(4,5-dimethyl-2-pyridinyl)-

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